molecular formula C9H18NO5P B14521211 Diethyl {1-[(ethoxycarbonyl)amino]ethenyl}phosphonate CAS No. 62381-05-9

Diethyl {1-[(ethoxycarbonyl)amino]ethenyl}phosphonate

Cat. No.: B14521211
CAS No.: 62381-05-9
M. Wt: 251.22 g/mol
InChI Key: QMQMCJRYZNNVKL-UHFFFAOYSA-N
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Description

Diethyl {1-[(ethoxycarbonyl)amino]ethenyl}phosphonate is an organophosphorus compound with a unique structure that includes both ethoxycarbonyl and amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl {1-[(ethoxycarbonyl)amino]ethenyl}phosphonate typically involves the reaction of diethyl phosphite with ethyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield. The reaction proceeds via nucleophilic addition of the phosphite to the isocyanate, followed by cyclization to form the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of catalysts such as palladium or copper can enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

Diethyl {1-[(ethoxycarbonyl)amino]ethenyl}phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl {1-[(ethoxycarbonyl)amino]ethenyl}phosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl {1-[(ethoxycarbonyl)amino]ethenyl}phosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction is facilitated by the presence of the ethoxycarbonyl and amino groups, which can form hydrogen bonds and other interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl phosphite
  • Ethyl isocyanate
  • Phosphonic acids
  • Phosphine derivatives

Uniqueness

Diethyl {1-[(ethoxycarbonyl)amino]ethenyl}phosphonate is unique due to its dual functional groups, which provide it with versatile reactivity. This compound can participate in a wide range of chemical reactions, making it a valuable reagent in synthetic chemistry. Its ability to interact with biological molecules also sets it apart from other similar compounds .

Properties

CAS No.

62381-05-9

Molecular Formula

C9H18NO5P

Molecular Weight

251.22 g/mol

IUPAC Name

ethyl N-(1-diethoxyphosphorylethenyl)carbamate

InChI

InChI=1S/C9H18NO5P/c1-5-13-9(11)10-8(4)16(12,14-6-2)15-7-3/h4-7H2,1-3H3,(H,10,11)

InChI Key

QMQMCJRYZNNVKL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC(=C)P(=O)(OCC)OCC

Origin of Product

United States

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